Cas no 1060212-02-3 (1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide)

1-Methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a sulfonamide-based compound featuring a benzothiazole core linked to a piperidine carboxamide moiety. Its dual methanesulfonyl groups enhance electrophilic reactivity and potential binding affinity, making it a candidate for applications in medicinal chemistry and drug development. The benzothiazole scaffold is known for its bioactivity, particularly in targeting enzymes or receptors, while the piperidine ring contributes to conformational flexibility. This compound’s structural features suggest utility as an intermediate or pharmacophore in designing inhibitors or modulators for therapeutic targets. Its well-defined sulfonamide functionality may also facilitate interactions with biological macromolecules, supporting research in selective molecular recognition.
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide structure
1060212-02-3 structure
商品名:1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
CAS番号:1060212-02-3
MF:C15H19N3O5S3
メガワット:417.523459672928
CID:6147398
PubChem ID:43043784

1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
    • 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide
    • 1060212-02-3
    • AKOS024499966
    • VU0637015-1
    • F5140-0085
    • 1-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
    • インチ: 1S/C15H19N3O5S3/c1-25(20,21)11-5-6-12-13(8-11)24-15(16-12)17-14(19)10-4-3-7-18(9-10)26(2,22)23/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17,19)
    • InChIKey: DQJXKSCYDINLLV-UHFFFAOYSA-N
    • ほほえんだ: S(C)(N1CCCC(C(NC2=NC3C=CC(=CC=3S2)S(C)(=O)=O)=O)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 417.04868424g/mol
  • どういたいしつりょう: 417.04868424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 744
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 159Ų

1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5140-0085-1mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
1mg
$54.0 2023-09-10
Life Chemicals
F5140-0085-3mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
3mg
$63.0 2023-09-10
Life Chemicals
F5140-0085-20mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
20mg
$99.0 2023-09-10
Life Chemicals
F5140-0085-10mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
10mg
$79.0 2023-09-10
Life Chemicals
F5140-0085-2μmol
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5140-0085-10μmol
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5140-0085-5mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
5mg
$69.0 2023-09-10
Life Chemicals
F5140-0085-5μmol
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5140-0085-30mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
30mg
$119.0 2023-09-10
Life Chemicals
F5140-0085-4mg
1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
1060212-02-3
4mg
$66.0 2023-09-10

1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide 関連文献

1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamideに関する追加情報

Compound CAS No. 1060212-02-3: 1-Methanesulfonyl-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)Piperidine-3-Carboxamide

The compound with CAS No. 1060212-02-3, known as 1-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a methanesulfonyl group and a benzothiazole moiety. The presence of these functional groups makes it a versatile molecule for exploring novel chemical reactions and drug design.

Recent studies have highlighted the importance of sulfonamide groups in drug development due to their ability to enhance bioavailability and stability. The methanesulfonyl groups in this compound are particularly interesting as they can act as bioisosteres, providing structural diversity while maintaining pharmacokinetic properties. Additionally, the benzothiazole ring is known for its aromatic stability and potential for hydrogen bonding, which are critical for molecular interactions in biological systems.

One of the most promising applications of this compound lies in its potential as a template for drug design. Researchers have been exploring the use of such molecules in targeting specific enzymes and receptors. For instance, the piperidine ring can serve as a scaffold for modifying pharmacophores, enabling the creation of molecules with tailored biological activities. Recent advancements in computational chemistry have allowed scientists to predict the binding affinities of such compounds to target proteins, facilitating rapid drug discovery.

Another area of interest is the synthesis of this compound. The construction of such a complex molecule requires a multi-step synthesis approach, often involving coupling reactions and protecting group strategies. The use of mild reaction conditions and efficient catalysts has been emphasized in recent research to ensure high yields and purity. For example, the formation of the sulfonamide bond between the piperidine and benzothiazole moieties can be achieved through nucleophilic substitution or coupling reactions under controlled conditions.

The structural complexity of this compound also makes it an attractive candidate for studying intermolecular interactions. The combination of polar and non-polar groups creates a unique balance between hydrophilicity and lipophilicity, which is essential for drug-like properties. Researchers have been investigating how these properties influence the compound's solubility, permeability, and bioavailability, providing valuable insights for optimizing drug candidates.

In conclusion, the compound with CAS No. 1060212-02-3 represents a significant advancement in organic chemistry due to its intricate structure and diverse functional groups. Its potential applications span across drug discovery, material science, and synthetic chemistry. As research continues to uncover new possibilities for this molecule, it is poised to play a pivotal role in advancing scientific knowledge and technological innovations.

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